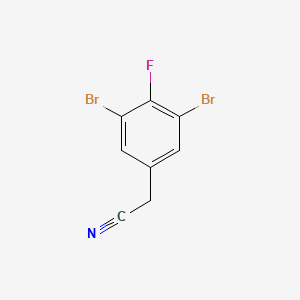

3,5-Dibromo-4-fluorophenylacetonitrile

描述

属性

IUPAC Name |

2-(3,5-dibromo-4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2FN/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUXDSIXTYTDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 3,5-Dibromo-4-fluorophenylacetonitrile typically involves:

- Starting from a suitably substituted fluorophenylacetonitrile or a related precursor.

- Introduction of bromine atoms at the 3 and 5 positions of the aromatic ring.

- Preservation of the fluorine substituent at the 4-position.

- Installation or retention of the acetonitrile (-CH2CN) functional group.

Halogenation is generally achieved through electrophilic aromatic substitution reactions using brominating agents under controlled conditions to ensure regioselectivity.

Bromination of 4-Fluorophenylacetonitrile

- The bromination step is critical and often performed using bromine (Br2) or bromine equivalents such as N-bromosuccinimide (NBS).

- Reaction conditions such as solvent choice, temperature, and reaction time are optimized to selectively introduce bromines at the 3 and 5 positions without affecting the fluorine or nitrile groups.

- Common solvents include acetic acid, dichloromethane, or other inert solvents.

- Catalysts or additives like iron(III) bromide (FeBr3) may be used to facilitate electrophilic substitution.

Representative Reaction Conditions:

| Parameter | Typical Condition |

|---|---|

| Brominating agent | Br2 or NBS |

| Solvent | Acetic acid, dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction time | 1–4 hours |

| Catalyst | FeBr3 (optional) |

| Work-up | Aqueous quench, extraction, recrystallization |

Alternative Synthetic Routes

Route via Halogen Exchange and Subsequent Bromination:

- Starting from 3,5-dibromo-4-nitrophenylacetonitrile, reduction of the nitro group to an amino group may be performed.

- The amino group can be converted to fluorine via diazonium salt formation followed by fluorination (Balz-Schiemann reaction).

- This route allows for the introduction of fluorine after bromination to ensure positional selectivity.

Route via Direct Fluorination:

- Starting from 3,5-dibromophenylacetonitrile, electrophilic fluorination agents such as Selectfluor may be used to introduce fluorine at the 4-position.

- This method requires careful control to avoid multiple fluorinations or side reactions.

Purification and Characterization

- The crude product is typically purified by recrystallization using solvents such as ethyl acetate and petroleum ether in varying ratios.

- Thin-layer chromatography (TLC) and column chromatography may be employed for further purification.

- Yields vary depending on the method and conditions but generally range from moderate to good (20–60%).

Research Findings and Data Summary

Due to the scarcity of direct literature on this compound, related compounds such as 3,5-dibromo-4-aminopyridine have been studied with similar halogenation strategies. For example, a patent describes the bromination of pyridine derivatives with hydrogen bromide and hydrogen peroxide under reflux to achieve dibromination with yields up to 58%.

Data Table: Comparative Preparation Conditions for Halogenated Phenylacetonitriles

Summary and Recommendations

- The preparation of this compound is best approached via controlled bromination of 4-fluorophenylacetonitrile using bromine or NBS under mild conditions.

- Alternative routes involving halogen exchange or stepwise introduction of bromine and fluorine exist but require more complex steps.

- Optimization of reaction parameters such as temperature, solvent, and bromine equivalents is crucial to maximize yield and selectivity.

- Purification via recrystallization and chromatographic methods ensures high purity for research or industrial applications.

化学反应分析

Types of Reactions: 3,5-Dibromo-4-fluorophenylacetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the acetonitrile group.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the nitrile group to an amine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can yield iodinated derivatives, while oxidation can produce carboxylic acids.

科学研究应用

3,5-Dibromo-4-fluorophenylacetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

作用机制

The mechanism by which 3,5-Dibromo-4-fluorophenylacetonitrile exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. The acetonitrile group can also interact with nucleophiles, affecting the compound’s reactivity and biological activity.

相似化合物的比较

Table 1: Key Structural and Functional Differences

Key Observations:

Electronic Effects :

- The fluorine atom in this compound is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic attacks to specific positions. In contrast, the hydroxyl group in 3,5-Dibromo-4-hydroxybenzonitrile is electron-donating (when deprotonated), altering regioselectivity in reactions .

- The nitro group in 2,6-Dibromo-4-nitroaniline further enhances electron deficiency, making it less reactive toward nucleophiles compared to the nitrile-containing compounds.

Steric and Solubility Profiles: The -CH₂CN group in this compound introduces greater conformational flexibility than the rigid -CN group in 3,5-Dibromo-4-hydroxybenzonitrile. This flexibility may improve solubility in organic solvents like DMF or THF. Phenolic compounds (e.g., 4,6-Dibromo-2-methyl phenol) exhibit higher water solubility due to hydrogen bonding, whereas nitrile derivatives are typically hydrophobic.

Reactivity in Cross-Coupling Reactions :

- Bromine substituents in all listed compounds enable participation in Suzuki-Miyaura or Ullmann couplings. However, the fluorine atom in this compound may act as a directing group, enhancing selectivity in palladium-catalyzed reactions.

- The amine group in 2,6-Dibromo-4-nitroaniline limits compatibility with strong bases, restricting its utility in certain catalytic systems.

生物活性

Overview

3,5-Dibromo-4-fluorophenylacetonitrile (DBFPA) is an organic compound with the molecular formula CHBrFNO. It features a phenyl ring substituted with bromine and fluorine atoms, along with an acetonitrile group. This unique structure allows for various biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of DBFPA is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen atoms (bromine and fluorine) enhance the compound's lipophilicity and metabolic stability, which can influence binding affinities and selectivity towards various biological targets. The acetonitrile group may also participate in nucleophilic interactions, further impacting its reactivity and biological functions.

Biological Applications

DBFPA has been explored for several biological applications:

- Enzyme Inhibition : Studies suggest that DBFPA can inhibit specific enzymes, potentially leading to therapeutic effects in various diseases.

- Anticancer Activity : Preliminary research indicates that DBFPA exhibits cytotoxic effects against cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of lung cancer (A549) and colorectal cancer (SW-480) cells .

Cytotoxicity Studies

A recent study evaluated the antiproliferative activity of DBFPA against several human cancer cell lines. The results indicated that DBFPA had significant cytotoxic effects, with IC values reported as follows:

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung Cancer) | 5.9 ± 1.69 |

| SW-480 (Colorectal Cancer) | 2.3 ± 5.91 |

| MCF-7 (Breast Cancer) | 5.65 ± 2.33 |

These results suggest that DBFPA could induce apoptosis in cancer cells in a dose-dependent manner, particularly affecting the A549 cell line .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the presence of halogen substituents on the phenyl ring significantly enhances the antiproliferative activity of compounds similar to DBFPA. Compounds with one or two halogen substitutions exhibited better activity compared to those without .

Case Studies

In a specific case study involving the synthesis and evaluation of derivatives of DBFPA, researchers found that modifications at different positions on the phenyl ring altered biological activity significantly. For example, compounds with substitutions at the para position were more effective than those with meta substitutions, emphasizing the importance of molecular structure in determining biological activity .

Comparison with Related Compounds

DBFPA can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,4-Dibromo-5-fluorophenylacetonitrile | Similar halogen substitutions | Moderate anticancer effects |

| 3,5-Dibromo-4-chlorophenylacetonitrile | Chlorine instead of fluorine | Lower cytotoxicity |

DBFPA stands out due to its combination of bromine and fluorine, which enhances its lipophilicity and potential as a pharmaceutical candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。